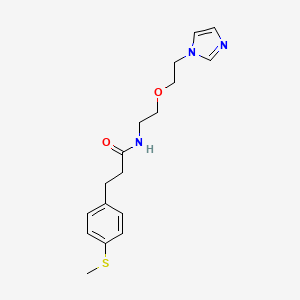
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide, also known as MRS2500, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MRS2500 is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including platelet aggregation, neurotransmission, and vascular smooth muscle contraction.
Scientific Research Applications
Protein Interaction Studies :
- N-ethyl-5-phenylisoxazolium-3′-sulfonate is used as a spectrophotometric probe for imidazole, lysine, cysteine, and tyrosine residues under specific conditions. This establishes its potential use in studying protein interactions and structures (Llamas et al., 1986).
Synthesis and Biological Evaluation :
- Research on the synthesis and biological evaluation of compounds containing thiazole, imidazole, and other derivatives highlights the use of these compounds in developing potential anti-inflammatory agents (Thabet et al., 2011).
Antioxidant and Anticancer Activity :
- Studies on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which include imidazole derivatives, demonstrate significant antioxidant and anticancer activities. These derivatives are found to be more cytotoxic against certain cancer cell lines, indicating their potential in cancer research (Tumosienė et al., 2020).
Cytochrome P-450 Inhibitors :
- Imidazole-based compounds have been synthesized and evaluated for their biological activity against various enzymes. They show good selectivity, indicating their potential in the study of enzyme inhibition and drug development (Ahmed et al., 1995).
Chemical Synthesis and Characterization :
- Research on the interaction of 1,2-diaminoimidazoles with ethoxymethylene-containing compounds contributes to the understanding of chemical reactions and product formation, which is crucial in chemical synthesis and pharmaceutical research (Dmitry et al., 2015).
Drug Metabolism Studies :
- Biocatalysis is applied to drug metabolism, demonstrating the preparation of mammalian metabolites of certain drugs using microbial systems. This is significant in understanding drug metabolism and developing new therapeutic agents (Zmijewski et al., 2006).
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-(4-methylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-23-16-5-2-15(3-6-16)4-7-17(21)19-9-12-22-13-11-20-10-8-18-14-20/h2-3,5-6,8,10,14H,4,7,9,11-13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRAXWUHAGPKPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCCOCCN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2383084.png)
![1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone](/img/structure/B2383087.png)
![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2383090.png)
![3-((5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2383091.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2383093.png)
![N-(pyridin-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2383095.png)
![N-(2-ethoxybenzyl)-2-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2383096.png)


![methyl (4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2383100.png)


